molecular formula C6H14OSi B14560005 2-(Trimethylsilyl)cyclopropan-1-ol CAS No. 62012-24-2

2-(Trimethylsilyl)cyclopropan-1-ol

Cat. No.: B14560005
CAS No.: 62012-24-2
M. Wt: 130.26 g/mol
InChI Key: CNHUVOUVCFJZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylsilyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and a trimethylsilyl group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)cyclopropan-1-ol typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the reaction of alkenes with dichlorocarbenes generated in situ from chloroform and potassium hydroxide . Another approach involves the use of palladium-catalyzed cyclopropanation of 1,1-diborylalkenes .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and various substituted cyclopropanes .

Scientific Research Applications

2-(Trimethylsilyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)cyclopropan-1-ol involves the reactivity of the cyclopropane ring and the trimethylsilyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The cyclopropane ring, due to its ring strain, is highly reactive and can undergo various transformations, including ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the trimethylsilyl group, which imparts both reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

62012-24-2

Molecular Formula

C6H14OSi

Molecular Weight

130.26 g/mol

IUPAC Name

2-trimethylsilylcyclopropan-1-ol

InChI

InChI=1S/C6H14OSi/c1-8(2,3)6-4-5(6)7/h5-7H,4H2,1-3H3

InChI Key

CNHUVOUVCFJZNX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.